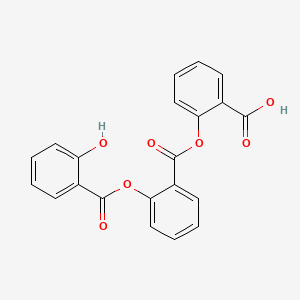

2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid

Übersicht

Beschreibung

Trisalicylsäure ist eine Verbindung mit Eigenschaften, die denen der Salicylsäure ähneln. Salicylsäure, eine bekannte phenolische Verbindung, wird aufgrund ihrer entzündungshemmenden, analgetischen und keratolytischen Eigenschaften in verschiedenen Bereichen wie Medizin, Landwirtschaft und Kosmetik eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Trisalicylsäure kann durch Veresterung von Salicylsäure mit Essigsäureanhydrid in Gegenwart eines starken Säurekatalysators wie Schwefelsäure oder Phosphorsäure erfolgen . Die Reaktion beinhaltet das Erhitzen des Gemisches auf etwa 70-80 °C für 15 Minuten, gefolgt von Abkühlen und Kristallisation, um das Produkt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Trisalicylsäure folgt ähnlichen Methoden wie die für Salicylsäurederivate. Der Prozess beinhaltet typischerweise großtechnische Veresterungsreaktionen, gefolgt von Reinigungsschritten wie Umkristallisation und Filtration, um eine hohe Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

Trisalicylsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in Hydroxyderivate umwandeln.

Substitution: Sie kann elektrophilen aromatischen Substitutionsreaktionen wie Nitrierung und Halogenierung unterliegen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Salpetersäure für die Nitrierung und Halogene für die Halogenierung werden üblicherweise eingesetzt.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Tri-Salicylic acid has garnered attention for its potential therapeutic effects in treating various conditions:

- Anti-inflammatory Properties : The compound demonstrates significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the synthesis of pro-inflammatory prostaglandins. This mechanism makes it a candidate for treating inflammatory diseases such as arthritis and acute lung injury .

- Analgesic Effects : Research indicates that Tri-Salicylic acid exhibits better analgesic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid (aspirin). In animal models, it has shown a significant reduction in nociceptive responses, suggesting its efficacy as an analgesic agent .

- Antiplatelet Activity : Studies have demonstrated that Tri-Salicylic acid can inhibit platelet aggregation, making it a potential candidate for cardiovascular therapies aimed at preventing thrombosis .

Biological Research

Tri-Salicylic acid is studied for its role in biological processes:

- Plant Defense Mechanisms : The compound has been investigated for its signaling role in plant defense against pathogens. Its structural similarity to salicylic acid allows it to function as a signaling molecule in various biological processes .

Industrial Applications

The compound is utilized in various industries:

- Cosmetics : Due to its keratolytic properties, Tri-Salicylic acid is included in formulations aimed at treating skin conditions such as acne and psoriasis .

- Agricultural Products : Its role in plant defense mechanisms makes it valuable in developing agricultural products that enhance crop resilience against diseases .

Case Study 1: Analgesic and Antiplatelet Activity

A study conducted on the analgesic and antiplatelet activities of Tri-Salicylic acid involved administering varying doses to rat models. Results indicated that the compound significantly reduced pain responses compared to acetylsalicylic acid, with a notable decrease in platelet aggregation observed during flow cytometry assays. The findings suggest that Tri-Salicylic acid may offer therapeutic advantages over existing NSAIDs without the associated gastrointestinal toxicity .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, Tri-Salicylic acid was administered to Wistar rats subjected to lipopolysaccharide (LPS)-induced inflammation. The treatment resulted in decreased levels of pro-inflammatory cytokines and reduced pulmonary edema, indicating its potential as an effective anti-inflammatory agent .

Wirkmechanismus

Der Wirkungsmechanismus von Trisalicylsäure beinhaltet die Hemmung von Cyclooxygenase-Enzymen (COX-1 und COX-2), was zu einer Abnahme der Produktion von Prostaglandinen und Thromboxanen führt . Diese Hemmung führt zu ihren entzündungshemmenden und analgetischen Wirkungen. Darüber hinaus interagiert sie mit verschiedenen molekularen Zielstrukturen und Signalwegen, die an Entzündungen und Stoffwechselprozessen beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Salicylsäure: Eine bekannte Verbindung mit ähnlichen entzündungshemmenden und analgetischen Eigenschaften.

Acetylsalicylsäure (Aspirin): Wird weit verbreitet als Analgetikum und Entzündungshemmer eingesetzt.

Methylsalicylat: Wird als Geschmacksstoff und in topischen Analgetika verwendet.

Einzigartigkeit

Ihre spezifische molekulare Struktur und ihre Eigenschaften machen sie zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen .

Biologische Aktivität

2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid, also known as Tri-Salicylic acid, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C21H14O7

- Molecular Weight : 378.33 g/mol

- CAS Number : 85531-17-5

The structural complexity of Tri-Salicylic acid contributes to its multifaceted biological activities, particularly in anti-inflammatory and analgesic contexts.

Anti-inflammatory Properties

Tri-Salicylic acid exhibits significant anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammatory responses.

- Mechanism : The compound selectively inhibits COX-2 over COX-1, reducing the production of pro-inflammatory mediators without significantly affecting gastric mucosa protection, a common side effect associated with non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid (ASA) .

Analgesic Activity

The analgesic properties of Tri-Salicylic acid have been demonstrated in various animal models. Studies indicate that it effectively reduces pain responses in both thermal and chemical nociceptive tests.

- Case Study : In a rat model, oral administration of Tri-Salicylic acid at doses ranging from 12.5 mg/kg to 200 mg/kg resulted in a dose-dependent increase in nociceptive response time and a decrease in writhing induced by acetic acid . This suggests its potential as an effective analgesic agent.

Antiplatelet Activity

Research has shown that Tri-Salicylic acid may also possess antiplatelet properties, which could be beneficial in preventing thrombotic events.

- Mechanism : The compound interacts with platelet COX enzymes, leading to decreased thromboxane A2 (TXA2) production, which is crucial for platelet aggregation. This interaction potentially offers a safer alternative to traditional antiplatelet medications .

Pharmacokinetics

Pharmacokinetic studies conducted on animal models reveal important insights into the absorption and elimination characteristics of Tri-Salicylic acid:

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration () | 0.57 ± 0.02 μg/mL |

| Time to Maximum Concentration () | 28.9 ± 1.1 min |

| Area Under Curve (AUC) | 66.3 ± 1.0 μg min/mL |

| Elimination Half-life () | 39.4 ± 3.9 min |

These findings indicate a relatively slow onset of action but prolonged duration compared to ASA, making it a candidate for further development in pain management therapies .

Comparative Analysis with Other Compounds

Tri-Salicylic acid's activity can be compared to other salicylic acid derivatives, such as acetylsalicylic acid (ASA), regarding their efficacy and safety profiles.

| Compound | COX-2 Selectivity | Analgesic Efficacy | Gastric Safety Profile |

|---|---|---|---|

| Tri-Salicylic Acid | High | Moderate | Better than ASA |

| Acetylsalicylic Acid (ASA) | Moderate | High | Lower |

The comparative analysis highlights Tri-Salicylic acid's potential advantages over traditional NSAIDs in terms of selectivity and safety .

Eigenschaften

IUPAC Name |

2-[2-(2-hydroxybenzoyl)oxybenzoyl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O7/c22-16-10-4-1-7-13(16)20(25)28-18-12-6-3-9-15(18)21(26)27-17-11-5-2-8-14(17)19(23)24/h1-12,22H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJQWLQBUBZFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728162 | |

| Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85531-17-5 | |

| Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.